4-Methyl-1-pentanethiol

Vue d'ensemble

Description

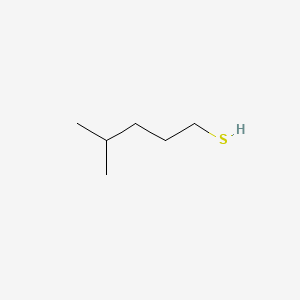

4-Methyl-1-pentanethiol is a chemical compound with the molecular formula C6H14S . It has an average mass of 118.240 Da and a monoisotopic mass of 118.081619 Da .

Molecular Structure Analysis

The molecular structure of 4-Methyl-1-pentanethiol consists of 6 carbon atoms, 14 hydrogen atoms, and 1 sulfur atom . The structure is characterized by a sulfur atom bonded to a carbon atom, forming a thiol group .Physical And Chemical Properties Analysis

4-Methyl-1-pentanethiol has a density of 0.8±0.1 g/cm^3, a boiling point of 140.9±8.0 °C at 760 mmHg, and a vapor pressure of 7.5±0.3 mmHg at 25°C . It has a molar refractivity of 37.7±0.3 cm^3, a polar surface area of 39 Å^2, and a molar volume of 142.0±3.0 cm^3 .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of “4-methylpentane-1-thiol”, also known as “4-Methyl-1-pentanethiol”. However, specific applications for this compound are not readily available in the search results. It appears that detailed information on unique applications for this compound may not be widely documented or may require access to specialized databases or publications.

Here is a general overview of the type of information available:

Chemistry and Synthesis

Thiols, including compounds like “4-methylpentane-1-thiol”, are known for their role in various chemical reactions such as thiol-ene, thiol–isocyanate, and thiol–epoxy reactions. These reactions are significant in polymer chemistry and materials science for creating polythiols with potential industrial applications .

Oenology (Wine Science)

Thiol compounds contribute to the flavor profile of wines, providing desirable attributes. While “4-methylpentane-1-thiol” is not specifically mentioned, related thiol compounds like 3-Mercapto-1-hexanol (3-MH) and 4-mercapto-4-methylpentan-2-one (4-MMP) are noted for their fruity aromas in white wines .

Analytical Chemistry

The NIST Chemistry WebBook provides data on various chemicals, including mass spectra for compounds like “4-methylpentane-1-thiol”. This information is crucial for analytical purposes, such as identifying compounds and understanding their properties .

Safety and Hazards

Orientations Futures

There are potential applications for 4-Methyl-1-pentanethiol in the field of gas separation. For instance, poly(4-methyl-1-pentene) hollow-fiber membranes with high plasma-leakage resistance have been successfully prepared via thermally induced phase separation . This suggests that 4-Methyl-1-pentanethiol could be used in the production of these membranes, offering a promising direction for future research and development .

Propriétés

IUPAC Name |

4-methylpentane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCWCRVSOQKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334643 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-pentanethiol | |

CAS RN |

53897-50-0 | |

| Record name | 4-Methyl-1-pentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of identifying 4-methyl-1-pentanethiol in the C. difficile volatile metabolome?

A1: The identification of 4-methyl-1-pentanethiol, alongside other sulfur-containing volatile organic compounds (VOCs), contributes to our understanding of the metabolic pathways active in C. difficile. [] This specific compound was among the major components identified in the headspace of C. difficile cultures, contributing to the characteristic odor of the bacterium. [] Understanding the production and potential roles of these VOCs could offer insights into C. difficile physiology, virulence, and potentially novel diagnostic tools.

Q2: How is 4-methyl-1-pentanethiol synthesized by C. difficile?

A2: While the exact biosynthetic pathway of 4-methyl-1-pentanethiol in C. difficile requires further investigation, the study suggests that cysteine plays a key role in the formation of sulfur-containing volatiles. [] The researchers hypothesize that disulfides, like those potentially derived from 4-methyl-1-pentanethiol, are formed from cysteine via cystathionine analogs. These analogs then likely lead to the production of thiols, which can be further oxidized into disulfides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

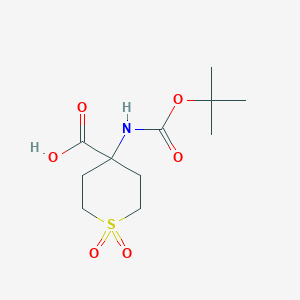

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

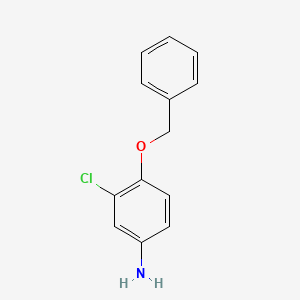

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)

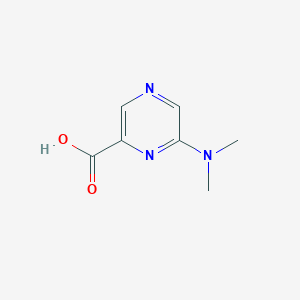

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)